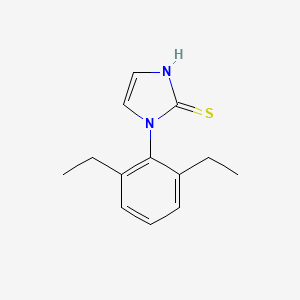

1-(2,6-二乙基苯基)-1H-咪唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

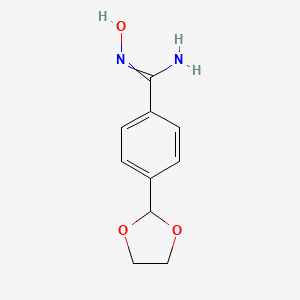

The compound 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol is a derivative of imidazole-2-thiol, which is a class of compounds known for their diverse biological activities and chemical properties. Imidazole-2-thiols have been studied for their electrochemical properties and their potential as inhibitors for various enzymes, such as dopamine beta-hydroxylase (DBH) . These compounds are also of interest due to their structural characteristics, which allow for a variety of chemical reactions and interactions.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the Debus-Radziszewski method has been utilized to synthesize 1-(2,6-dimethyl-4-bromophenyl)imidazole, which is structurally similar to the compound of interest . This method involves the reaction of an aniline derivative with glyoxal, formaldehyde, and ammonium chloride. Although the specific synthesis of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol is not detailed in the provided papers, the methodologies used for related compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques such as FT-IR spectroscopy, nuclear magnetic resonance (NMR), and X-ray diffraction . These techniques provide insights into the molecular conformations, intermolecular interactions, and the overall stability of the compounds. For example, the study of diethyl 2-thioxo-1H benzo[d]imidazole-1,3(2H)-dicarboxylate revealed zig-zag arrangements due to intermolecular aromatic interactions, which could be relevant to the structural analysis of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol .

Chemical Reactions Analysis

Imidazole-2-thiols can participate in various chemical reactions due to their reactive thiol group. The thiol group can undergo oxidation and reduction reactions, which have been studied to determine the electrochemical properties of these compounds . Additionally, the presence of the imidazole ring allows for interactions with other molecules, which can be exploited in the design of competitive inhibitors for enzymes like DBH .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole-2-thiols, such as their oxidation and reduction potentials, pKa values, and thermodynamic parameters, have been characterized . These properties are influenced by substituents on the imidazole ring, which can affect the compound's reactivity and stability. The thermodynamic properties, including enthalpy and entropy changes, provide insight into the behavior of these compounds under different temperature conditions .

科学研究应用

咪唑衍生物的治疗多样性

咪唑衍生物,包括“1-(2,6-二乙基苯基)-1H-咪唑-2-硫醇”,以其多样的药理活性而闻名。这些化合物已被研究,以探索它们在开发展示广泛活性的新治疗剂方面的潜力。例如,对咪唑[2,1-b]噻唑衍生物的探索为设计具有显著临床应用的化合物提供了宝贵的见解(Shareef et al., 2019)。

抗氧化和生物活性

咪唑衍生物以其多样的生物效应而闻名,包括抗氧化、降糖、抗结核、镇痛、抗病毒、抗微生物和抗真菌活性。研究系统地审查了咪唑硫代乙酸的合成方法和生物活性,突出了在这一类化合物中寻找新的生物活性化合物的有希望的探索(Chornous et al., 2016)。

合成和化学性质

关于合成和转化磷酸化1,3-唑类化合物,包括咪唑衍生物的研究概述了它们的化学和生物性质。这些研究表明,合成衍生物具有各种类型的活性,如杀虫杀螨、抗癌、降糖和神经退行性效应(Abdurakhmanova et al., 2018)。

抗微生物应用

咪唑及其衍生物已被广泛审查其抗微生物活性。它们作为制造抗真菌药物和杀菌剂的原料,表明咪唑是一种对抗微生物抗性的活性化合物。推荐在实验室合成新的咪唑衍生物,以对抗新菌株的生长(2022)。

材料科学和纳米技术

包含咪唑连接物的沸石咪唑酸盐框架(ZIFs)由于其迷人的性质而被用于各种应用。通过静电纺丝将基于过渡金属的ZIF材料整合到一维纤维材料中,为各种应用的研究开辟了新方向(Sankar et al., 2019)。

安全和危害

This would include information on any hazards associated with the compound, such as toxicity or flammability, and any safety precautions that should be taken when handling it.

未来方向

This would involve a discussion of any potential future research directions involving the compound, such as new synthetic methods, applications, or areas of study.

I hope this information is helpful, and I encourage you to consult primary literature or a trusted database for more specific information on your compound of interest. If you have any other questions, feel free to ask!

属性

IUPAC Name |

3-(2,6-diethylphenyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-3-10-6-5-7-11(4-2)12(10)15-9-8-14-13(15)16/h5-9H,3-4H2,1-2H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVAHHHCJOGSLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C=CNC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075213 |

Source

|

| Record name | 2H-Imidazole-2-thione, 1-(2,6-diethylphenyl)-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-diethylphenyl)-1H-imidazole-2-thiol | |

CAS RN |

25372-34-3 |

Source

|

| Record name | Imidazole-2-thiol, 1-(2,6-diethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Imidazole-2-thione, 1-(2,6-diethylphenyl)-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)

![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1305195.png)

![ethyl N-(2-cyano-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetyl)carbamate](/img/structure/B1305198.png)